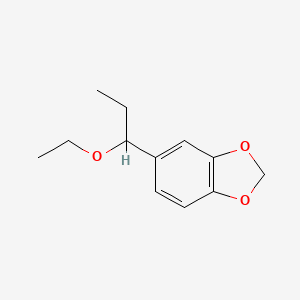
5-(1-Ethoxypropyl)-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Ethoxypropyl)-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused with a dioxole ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethoxypropyl)-2H-1,3-benzodioxole typically involves the alkylation of 1,3-benzodioxole with 1-ethoxypropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethoxypropyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
5-(1-Ethoxypropyl)-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in pharmacology and biochemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-Ethoxypropyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The ethoxypropyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound without the ethoxypropyl group.
5-Methyl-2H-1,3-benzodioxole: A similar compound with a methyl group instead of an ethoxypropyl group.
5-(1-Methoxypropyl)-2H-1,3-benzodioxole: A compound with a methoxypropyl group.
Uniqueness
5-(1-Ethoxypropyl)-2H-1,3-benzodioxole is unique due to the presence of the ethoxypropyl group, which can significantly alter its chemical properties and potential applications compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
62163-20-6 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
5-(1-ethoxypropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C12H16O3/c1-3-10(13-4-2)9-5-6-11-12(7-9)15-8-14-11/h5-7,10H,3-4,8H2,1-2H3 |
InChI Key |
OBBAXLBCQZKWMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCO2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















